

Application Notes and Protocols for Concatenating Large Phylogenomic Datasets with AMAS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **AMAS**

Cat. No.: **B013638**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the era of high-throughput sequencing, phylogenomic analyses routinely involve hundreds or even thousands of genes across many taxa.^{[1][2][3][4]} A common and powerful approach in phylogenomics is the concatenation of multiple sequence alignments into a single supermatrix, which can then be used to infer evolutionary relationships.^[5] **AMAS** (Alignment, Manipulation, and Assessment of Sequences) is a computationally efficient, stand-alone command-line utility and Python package designed to handle the manipulation of large phylogenomic datasets.^{[1][2][3][4]} Developed by Marek Borowiec, **AMAS** is particularly well-suited for concatenating thousands of single-locus alignments into a supermatrix for subsequent phylogenetic analysis.^{[1][2][4][6]} Its speed and versatility make it a valuable tool for researchers in evolutionary biology, genomics, and drug development who need to analyze large-scale sequence data.^{[1][4]}

AMAS offers several advantages for concatenating large phylogenomic datasets:

- **Speed and Efficiency:** **AMAS** is significantly faster at concatenation than other popular tools like FASconCAT-G and Phyutility.^{[1][7]} It can handle thousands of loci for hundreds of taxa in seconds to minutes.^{[1][7]}

- **Versatility:** It supports various common alignment formats, including FASTA, PHYLIP (sequential and interleaved), and NEXUS (sequential and interleaved).[1][8][9]
- **Ease of Use:** **AMAS** is a command-line tool that can be easily integrated into bioinformatics pipelines.[1][8]
- **Partition Generation:** Alongside the concatenated alignment, **AMAS** automatically generates a partitions file, which is crucial for downstream partitioned phylogenetic analyses.[8][9][10]
- **Cross-Platform Compatibility:** As a Python 3 program with no external dependencies, **AMAS** is compatible with various operating systems.[1][2][4]

Experimental Protocols: Concatenating Alignments with AMAS

This protocol outlines the steps for concatenating multiple sequence alignments using the **AMAS** command-line tool.

Prerequisites:

- Python 3 must be installed on your system.[10]
- Download the **AMAS** package from its GitHub repository: --INVALID-LINK--[1][2][4][8]

Step 1: Prepare Your Input Alignments

- Ensure that each of your single-locus alignments is in a separate file.
- The sequence identifiers (names of taxa) must be identical across all alignment files for the concatenation to work correctly.[10]
- Supported formats are FASTA, PHYLIP, and NEXUS.[1][8][9]

Step 2: Open the Command-Line Interface

Navigate to the directory containing your alignment files using the `cd` command in your terminal or command prompt.

Step 3: Execute the **AMAS** Concatenation Command

The basic command for concatenating alignments with **AMAS** is as follows:

Command Breakdown:

- `python3 /path/to/AMAS.py`: This specifies the path to the **AMAS** script.
- `concat`: This is the **AMAS** command for concatenation.[\[8\]](#)
- `-i file1.fas file2.fas ...`: The `-i` flag indicates the input files.[\[8\]](#)[\[10\]](#) You can list multiple files separated by spaces or use a wildcard (e.g., `*.fas`) to include all files with a specific extension in the current directory.[\[7\]](#)
- `-f fasta`: The `-f` flag specifies the format of the input alignment files (e.g., `fasta`, `phylip`, `nexus`).[\[8\]](#)[\[10\]](#)
- `-d dna`: The `-d` flag specifies the data type, either `dna` for nucleotide sequences or `aa` for amino acid sequences.[\[7\]](#)[\[8\]](#)[\[10\]](#)

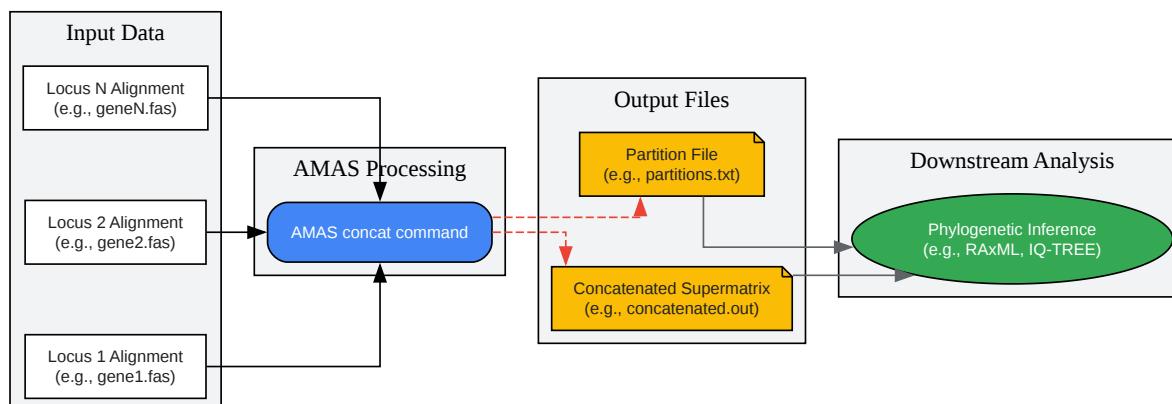
Step 4: Specify Output Files (Optional)

By default, **AMAS** will generate two output files: `concatenated.out` (the concatenated alignment in FASTA format) and `partitions.txt` (the partition file).[\[8\]](#)[\[10\]](#) You can specify custom names for these files using the `-t` and `-p` flags, respectively.[\[8\]](#)

Step 5: Review the Output

After the command has finished executing, you will find the concatenated alignment file and the partition file in your working directory. The partition file will contain the coordinates of each locus within the concatenated supermatrix, which is essential for partitioned phylogenetic analysis in programs like RAxML or IQ-TREE.[\[10\]](#)

Data Presentation: Performance Comparison


AMAS demonstrates superior performance in concatenation speed compared to other commonly used tools. The following table summarizes the concatenation times for a dataset of 5,214 amino acid loci from Johnson et al. (2013), as reported in the original **AMAS** publication.

Tool	Concatenation Time (seconds)
AMAS	< 2
FASconCAT-G	> 36
Phyutility	> 3 hours (for a larger dataset)

Data sourced from Borowiec, M.L. (2016). **AMAS**: a fast tool for alignment manipulation and computing of summary statistics. PeerJ 4:e1660.[[1](#)]

Workflow for Concatenating Phylogenomic Datasets using AMAS

The following diagram illustrates the logical workflow for concatenating multiple sequence alignments into a supermatrix for phylogenetic analysis using **AMAS**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. AMAS: a fast tool for alignment manipulation and computing of summary statistics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMAS: a fast tool for alignment manipulation and computing of summary statistics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMAS: a fast tool for alignment manipulation and computing of summary statistics [PeerJ Preprints] [peerj.com]
- 4. AMAS: a fast tool for alignment manipulation and computing of summary statistics [PeerJ] [peerj.com]
- 5. How to build phylogenetic species trees with OMA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peerj.com [peerj.com]
- 8. GitHub - marekborowiec/AMAS: Calculate summary statistics and manipulate multiple sequence alignments [github.com]
- 9. researchgate.net [researchgate.net]
- 10. AMAS to Concatenate Sequences [protocols.io]
- To cite this document: BenchChem. [Application Notes and Protocols for Concatenating Large Phylogenomic Datasets with AMAS]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b013638#using-amas-for-concatenating-large-phylogenomic-datasets>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com